Boc-N-Me-Asp(OBzl)-OH
CAS No.: 141408-45-9
Cat. No.: VC3429624
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141408-45-9 |
|---|---|
| Molecular Formula | C17H23NO6 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
| Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |
| Standard InChI Key | DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Boc-N-Me-Asp(OBzl)-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-aspartic acid 4-benzyl ester, possesses distinctive chemical and physical characteristics that make it valuable for peptide synthesis. Table 1 summarizes its key chemical properties.
Table 1: Chemical Properties of Boc-N-Me-Asp(OBzl)-OH
| Property | Value |
|---|---|
| CAS Number | 141408-45-9 |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
| Standard InChIKey | DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |
| Physical Appearance | Crystalline solid |
The compound features a stereogenic center at the α-carbon position, maintaining the (S)-configuration of the natural L-aspartic acid. The presence of an N-methyl group differentiates it from the more common Boc-Asp(OBzl)-OH, with significant implications for the conformational properties of resulting peptides.
Structural Features and Significance
Boc-N-Me-Asp(OBzl)-OH contains three key functional elements that determine its utility in peptide chemistry:
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The Boc (tert-butoxycarbonyl) group: This carbamate-based protecting group shields the N-methylated α-amino group, providing stability under basic and nucleophilic conditions while being selectively removable under acidic conditions.
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The N-methyl group: This modification to the backbone nitrogen atom significantly alters the conformational properties of resulting peptides by restricting rotation around the peptide bond, potentially enhancing metabolic stability and membrane permeability.
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The benzyl ester (OBzl) group: Protecting the β-carboxyl side chain of aspartic acid, this group prevents unwanted side reactions during peptide coupling while being selectively removable through specific reactions, particularly hydrogenolysis or strong acidic treatments.
The combination of these protecting groups offers orthogonal deprotection strategies essential for controlled peptide synthesis.
Deprotection Strategies
Understanding the deprotection methods for Boc-N-Me-Asp(OBzl)-OH is crucial for its effective use in peptide synthesis. Each protecting group requires specific conditions for removal.
Boc Group Deprotection
The Boc group can be efficiently removed under acidic conditions. Traditional methods include:
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Treatment with trifluoroacetic acid (TFA), typically in dichloromethane
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Using p-toluenesulfonic acid (p-TsOH) in appropriate solvents
Recent innovations have demonstrated that microwave-assisted deprotection using p-TsOH can significantly reduce reaction times to as little as 30 seconds, compared to conventional methods requiring hours . This approach represents a significant advancement in peptide synthesis efficiency.
Benzyl Ester Deprotection
The benzyl ester protecting group on the aspartic acid side chain can be removed through:
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Hydrogenolysis using H₂ with palladium catalysts
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Strong acidic conditions such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)
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Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
These deprotection strategies provide orthogonality with other protecting groups, enabling selective manipulation during peptide synthesis.
Applications in Peptide Chemistry
Boc-N-Me-Asp(OBzl)-OH serves several critical functions in peptide synthesis and medicinal chemistry research.
N-Methylated Peptide Synthesis
The incorporation of N-methylated amino acids into peptides has gained significant attention due to their ability to:
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Increase metabolic stability by reducing susceptibility to proteolytic degradation
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Enhance membrane permeability, potentially improving oral bioavailability
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Induce specific conformational constraints that may enhance target selectivity
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Modulate hydrogen bonding patterns, affecting both solubility and receptor interactions
Role in Bioactive Peptide Development
Boc-N-Me-Asp(OBzl)-OH has proven particularly valuable in the development of opioid receptor ligands. Research has demonstrated that incorporating N-methylated aspartic acid residues can significantly enhance delta-opioid receptor selectivity .
For example, compounds containing this modified residue have shown subnanomolar affinities for delta-opioid receptors (Ki δ = 0.036–0.186 nM) with selectivity ratios (Ki μ/Ki δ) ranging from 101 to 5730, compared to just 4-14 for analogs lacking the N-methylated aspartic acid .
Table 2: Delta-Opioid Selectivity Enhancement with N-Me-Asp Incorporation
| Compound | Ki δ (nM) | Ki μ (nM) | Selectivity (Ki μ/Ki δ) |
|---|---|---|---|
| Without N-Me-Asp | 0.143 | 1.75 | 12 |
| With N-Me-Asp | 0.186 | 364.3 | 1958 |
This substantial increase in selectivity demonstrates the profound impact that N-methylated aspartic acid can have on peptide-receptor interactions .
Advanced Synthetic Applications
Application in Solid-Phase Peptide Synthesis
While traditionally employed in solution-phase synthesis, Boc-N-Me-Asp(OBzl)-OH can also be incorporated into solid-phase peptide synthesis (SPPS) protocols. When using the Boc/Benzyl protection scheme, the compound allows for the incorporation of N-methylated aspartic acid residues at specific positions within the growing peptide chain.
Comparison with Related Compounds
Boc-N-Me-Asp(OBzl)-OH can be compared with several structurally related compounds to highlight its unique features and applications.
Table 3: Comparison of Boc-N-Me-Asp(OBzl)-OH with Related Compounds
| Compound | Molecular Weight | Key Features | Primary Applications |
|---|---|---|---|
| Boc-N-Me-Asp(OBzl)-OH | 337.4 g/mol | N-methylated, β-carboxyl protected as benzyl ester | Synthesis of conformationally constrained peptides with improved pharmacological properties |
| Boc-Asp(OBzl)-OH | 323.3 g/mol | Non-methylated, β-carboxyl protected as benzyl ester | Standard peptide synthesis, especially when side chain protection is needed |
| Boc-N-Me-Glu(OBzl)-OH | 351.39 g/mol | N-methylated, γ-carboxyl protected as benzyl ester | Similar applications but with one additional methylene group in the side chain |
This comparison highlights the structural specificity of Boc-N-Me-Asp(OBzl)-OH and its targeted applications in peptide chemistry .
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